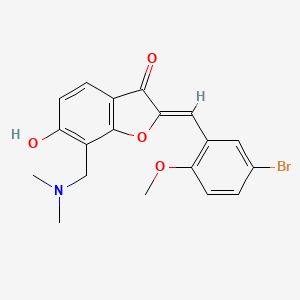

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18BrNO4 and its molecular weight is 404.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C21H18BrN2O4

- SMILES :

CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=C(O3)C=CC(=C4)Br

This structure incorporates a benzofuran core, which is pivotal in mediating its biological effects.

Biological Activity Overview

The biological activities of benzofuran derivatives, including our compound of interest, have been extensively studied. Below are key areas of activity supported by research findings:

1. Antioxidant Activity

Benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effective DPPH scavenging activity, indicating their potential in reducing oxidative stress.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

| 500 | 50 ± 2.3 |

| 1000 | 84.4 ± 2.7 |

This table illustrates the compound's ability to scavenge free radicals, which is crucial for preventing cellular damage.

2. Anti-inflammatory Effects

Studies have demonstrated that benzofuran derivatives can significantly reduce inflammatory markers such as TNF-α and IL-6. For example, related compounds have shown a reduction in TNF levels by up to 93.8% and IL-6 by significant margins when tested in vitro on macrophage cells . This suggests that this compound may possess similar anti-inflammatory properties.

3. Anticancer Potential

The anticancer activity of benzofuran derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and inhibition of cell proliferation . The specific compound under consideration has not yet been tested directly for anticancer efficacy; however, its structural similarities to known active compounds warrant further investigation.

Case Studies and Research Findings

Several studies highlight the biological activities associated with benzofuran derivatives:

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines using trypan blue exclusion assays . Results indicated that modifications in substituents significantly influenced cytotoxicity profiles.

- Inflammation Model : Another study focused on the anti-inflammatory properties of related compounds, demonstrating substantial inhibition of NF-κB activity and NO production in macrophage cultures .

Wissenschaftliche Forschungsanwendungen

Inhibition of DRAK2 Kinase

Recent studies have identified benzofuran derivatives as promising inhibitors of DRAK2 kinase, which plays a critical role in regulating apoptosis in pancreatic beta-cells. The compound has shown protective effects against apoptosis in islet β-cells, indicating its potential as a therapeutic agent for diabetes management. The most potent derivatives demonstrated IC50 values as low as 0.25 μM, highlighting their efficacy in cellular protection against apoptosis .

Alkaline Phosphatase Inhibition

Another significant application involves the inhibition of alkaline phosphatase (AP), an enzyme associated with various physiological processes. Research has shown that certain benzofuran derivatives exhibit notable inhibitory activity against APs, making them candidates for treating diseases linked to abnormal AP activity . The structure-activity relationship (SAR) studies indicated that modifications to the benzofuran scaffold can enhance inhibitory potency.

Tyrosinase Inhibition

Tyrosinase is crucial in melanogenesis and skin pigmentation processes. Studies have explored the use of aurones, including those derived from benzofuran structures, as inhibitors of human tyrosinase. Compounds with multiple hydroxyl substituents on the A-ring exhibited significant inhibitory effects, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Synthesis and Mechanisms

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be achieved through various methodologies including microwave-assisted synthesis and clay catalysis under solvent-free conditions. These methods have demonstrated high yields and efficiency, making them suitable for large-scale production .

Case Studies

Case Study 1: DRAK2 Inhibition

A study published in 2017 explored a series of benzofuran derivatives targeting DRAK2 kinase. The results indicated that modifications to the dimethylamino group significantly affected the compound's potency and selectivity against other kinases, paving the way for further development of diabetes therapeutics .

Case Study 2: Alkaline Phosphatase Inhibitors

In a recent investigation into novel AP inhibitors, researchers synthesized a range of benzofuran-based compounds and evaluated their efficacy through enzyme kinetics and molecular docking studies. The findings revealed that specific structural modifications led to enhanced inhibitory activity compared to previously known inhibitors .

Eigenschaften

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c1-21(2)10-14-15(22)6-5-13-18(23)17(25-19(13)14)9-11-8-12(20)4-7-16(11)24-3/h4-9,22H,10H2,1-3H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXHHDARRKSBQS-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.